6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
CAS No.: 502841-53-4
Cat. No.: VC2457658
Molecular Formula: C8H7Cl3N2
Molecular Weight: 237.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502841-53-4 |
|---|---|
| Molecular Formula | C8H7Cl3N2 |
| Molecular Weight | 237.5 g/mol |
| IUPAC Name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H |
| Standard InChI Key | CWHOCMFLFPPMHJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1Cl)CCl.Cl |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Cl)CCl.Cl |
Introduction
Chemical Structure and Identification
Chemical Identification Data
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is characterized by specific chemical identifiers that distinguish it from related compounds. The table below summarizes its key identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 502841-53-4 |
| Free Base CAS Number | 182181-25-5 |
| Molecular Formula | C8H7Cl3N2 |
| Molecular Weight | 237.5 g/mol |
| IUPAC Name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |
| InChI | InChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H |
| InChIKey | CWHOCMFLFPPMHJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1Cl)CCl.Cl |
The compound is registered in multiple chemical databases including PubChem, where it is identified as CID 16282440, and has the European Community (EC) Number 892-672-4 .
Structural Characteristics
The molecular structure of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride features several distinctive elements:
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An imidazo[1,2-a]pyridine core structure, which is a bicyclic heterocyclic system
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A chlorine atom at the 6th position of the pyridine ring
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A chloromethyl group at the 2nd position of the imidazole ring
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A hydrochloride salt form, which increases water solubility compared to the free base
The presence of two reactive chloromethyl groups in its structure enables the formation of stable crosslinks, particularly when interacting with protein side chains.
Physical and Chemical Properties
Physical Properties
The physical characteristics of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride are important considerations for its handling, storage, and application in various research settings:
The free base form (6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine) exhibits a melting point of 127.4°C when recrystallized from isopropanol .
Chemical Reactivity
The chemical reactivity of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is primarily attributed to its functional groups:
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The chloromethyl group at the 2-position is highly reactive and serves as an electrophilic center
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This reactivity enables the compound to form covalent bonds with nucleophilic groups in proteins
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The imidazo[1,2-a]pyridine core provides a stable scaffold for these reactions
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The chlorine at the 6-position can influence the electronic distribution within the molecule, potentially affecting its reactivity and binding characteristics
Synthesis Methods
Recent Synthetic Advances
Recent research has focused on improving the synthesis of imidazo[1,2-a]pyridine derivatives:
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Triflic anhydride-mediated synthesis, where 2H-azirines are treated with triflic anhydride to form electrophilic 1-trifloyl-aziridin-2-yl triflate species that react with 2-halopyridines to generate transient pyridinium salts
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These salts, when treated with triethylamine, lead to the selective formation of C3-substituted imidazo[1,2-a]pyridines with yields ranging from 15-85%
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Solvent and catalyst-free synthesis under microwave irradiation, offering advantages of simple experimental procedure, short reaction time, low cost, and mild reaction conditions
Applications in Research
Protein Crosslinking Studies
One of the primary applications of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is in protein crosslinking studies:
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The compound forms stable covalent bonds between protein molecules due to its reactive chloromethyl groups
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This property facilitates the analysis of protein-protein interactions and structures
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The crosslinked proteins can be studied to understand complex formation and dynamics
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This technique provides insights into protein tertiary and quaternary structures that might be difficult to analyze through other methods
Biological Activities
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exhibits significant biological activities:
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Interacts with enzymes and receptors, potentially modulating critical biological pathways
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May influence cell signaling, proliferation, and apoptosis processes
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Shows potential for therapeutic applications, similar to other imidazo[1,2-a]pyridine derivatives which have demonstrated antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties
The imidazo[1,2-a]pyridine scaffold is present in several commercial drugs including:
| Drug | Use |
|---|---|
| Zolpidem | Sedative |
| Alpidem | Anxiolytic |
| Saridipem | Anxiolytic |
| Olprione | Heart-failure drug |
These examples highlight the pharmacological relevance of compounds containing the imidazo[1,2-a]pyridine core structure .
Medicinal Chemistry Applications
In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has demonstrated diverse bioactivity, with derivatives serving as:
These biological activities make 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride and related compounds valuable starting points for drug discovery efforts.
| Hazard Statement | Classification | Signal Word |
|---|---|---|
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H318 | Causes serious eye damage | Danger |
| H335 | May cause respiratory irritation | Warning |
The compound is classified as Acute Toxicity Category 4, Skin Irritation Category 2, Eye Damage Category 1, and Specific Target Organ Toxicity - Single Exposure Category 3 (respiratory irritation) .
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exist with varying substituents and modifications:
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride | 112230-20-3 | C8H8Cl2N2 | Lacks 6-chloro substituent |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (free base) | 182181-25-5 | C8H6Cl2N2 | Not in hydrochloride salt form |
| 6,8-dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine | - | C8H5Cl3N2 | Additional chlorine at 8-position |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | - | C7H5Cl2N3 | Contains pyridazine instead of pyridine ring |
These structural variations can significantly impact the compounds' physical properties, reactivity, and biological activities .
Structure-Activity Relationships
The relationship between structural modifications and biological activity in imidazo[1,2-a]pyridine derivatives reveals several patterns:
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The position and nature of substituents on the pyridine ring influence binding affinity to biological targets
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The presence of halogens (like chlorine) often enhances lipophilicity and membrane permeability
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Modifications at the 2-position can significantly alter the compound's reactivity and biological interactions
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The salt form (hydrochloride vs. free base) affects solubility and bioavailability
Current Research and Future Directions
Recent research on imidazo[1,2-a]pyridine derivatives focuses on:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of new biological targets and therapeutic applications
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Structure-activity relationship studies to optimize biological activity
Future directions may include:
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Development of specialized derivatives for targeted protein crosslinking
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Investigation of potential therapeutic applications based on the compound's biological activity
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Exploration of novel synthetic pathways to improve yield and reduce environmental impact
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Design of modified derivatives with enhanced specificity for particular biological targets
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